molecular formula C20H14N4O2 B13943067 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline

11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline

Cat. No.: B13943067
M. Wt: 342.3 g/mol
InChI Key: FBUVBIRBVHXGCS-UHFFFAOYSA-N
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Description

11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the family of heterocyclic compounds It features a unique structure combining quinoxaline and phenanthroline moieties, which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline typically involves multi-step organic reactions. One common method starts with the condensation of 1,10-phenanthroline-5,6-dione with appropriate amines or aldehydes under reflux conditions in acetic acid. This is followed by cyclization reactions to form the quinoxaline ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts like copper(I) or palladium may be used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially or fully reduced forms of the compound .

Mechanism of Action

The mechanism of action of 11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 11,12-Dimethoxyquinoxalino[2,3-f][1,10]phenanthroline is unique due to its specific combination of quinoxaline and phenanthroline rings, which confer distinct chemical and biological properties. Its methoxy groups also provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

11,12-dimethoxyquinoxalino[2,3-f][1,10]phenanthroline

InChI

InChI=1S/C20H14N4O2/c1-25-15-9-13-14(10-16(15)26-2)24-20-12-6-4-8-22-18(12)17-11(19(20)23-13)5-3-7-21-17/h3-10H,1-2H3

InChI Key

FBUVBIRBVHXGCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4)OC

Origin of Product

United States

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